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2-(tert-Butyl)-5-nitro-1H-indole

Cat. No.: B060403
CAS No.: 174274-85-2
M. Wt: 218.25 g/mol
InChI Key: KWEGNNIENUBTCE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Research

The journey into indole chemistry began with the investigation of the natural dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole molecule from oxindole (B195798) using zinc dust, and by 1869, he had proposed its chemical structure. researchgate.net This initial work on dyes laid the foundation for a field of research that would later explode in scope. researchgate.netrsc.org A significant surge in interest occurred in the 1930s with the discovery that the indole nucleus is a fundamental component of many important alkaloids, such as tryptophan and various plant auxins. researchgate.net This realization shifted the focus towards the biological and medicinal relevance of indoles, a line of inquiry that remains highly active today. researchgate.net

Prevalence of the Indole Scaffold in Natural Products and Synthetic Compounds

The indole motif is one of the most widely distributed heterocyclic structures in nature. core.ac.uk It forms the core of the essential amino acid tryptophan, which is a building block for most proteins and a biosynthetic precursor to a vast array of secondary metabolites. core.ac.uksynarchive.com Key examples in biological systems include the neurotransmitter serotonin (B10506) and the hormone melatonin, which regulate critical physiological processes like mood, sleep, and appetite. core.ac.ukwikipedia.org

Beyond its natural occurrence, the indole scaffold is a privileged structure in synthetic chemistry. synarchive.comresearchgate.net Its amenability to chemical modification allows for the creation of extensive libraries of derivatives, leading to novel compounds with diverse physical, chemical, and biological properties. core.ac.ukchemsrc.com This versatility has established indoles as a fundamental building block in the development of pharmaceuticals, agrochemicals, and functional materials. chemicalbook.com

Importance of Indole Derivatives in Medicinal Chemistry

Indole derivatives are a prominent class of compounds in medicinal chemistry, recognized for their extensive therapeutic potential. wikipedia.orgorganic-chemistry.org The unique ability of the indole nucleus to mimic peptide structures and bind to various enzymes and receptors makes it a highly valuable scaffold in drug design. core.ac.ukmdpi.com

The structural versatility of the indole core has led to the development of drugs with a wide spectrum of therapeutic applications. wikipedia.orgwikipedia.orgnih.gov Indole-based compounds have been successfully developed as anticancer agents (e.g., Vincristine), antihypertensives (e.g., Reserpine), and anti-inflammatory drugs (e.g., Indomethacin). core.ac.ukwikipedia.orgnih.gov The range of activities also includes antimicrobial, antiviral, antioxidant, antidiabetic, and neuroprotective properties, addressing some of the most significant challenges in global healthcare. wikipedia.orgwikipedia.orgonlineorganicchemistrytutor.comorgsyn.org

Table 1: Examples of Therapeutic Applications of Indole Derivatives

Therapeutic AreaExamples of Indole-Based AgentsBiological Activity
Oncology Vincristine, Vinblastine, FamitinibAnticancer, Tubulin Polymerization Inhibition, Kinase Inhibition core.ac.ukwikipedia.orgwikipedia.org
Cardiovascular Disease Reserpine, PindololAntihypertensive researchgate.netnih.gov
Infectious Diseases DelavirdineAntiviral (HIV) core.ac.ukjournalijar.com
Inflammation IndomethacinAnti-inflammatory (NSAID) wikipedia.org
Neurological Disorders Amedalin, SertindoleAntidepressant, Antipsychotic nih.gov
Neurodegenerative Diseases Melatonin, IPAAntioxidant, Neuroprotective byjus.com

This table is for illustrative purposes and lists general classes of drugs, not specific dosage forms.

The indole scaffold is considered a "privileged structure" in drug discovery, meaning it can serve as a template for developing ligands for multiple, distinct biological targets. researchgate.netchemsrc.comchemsynthesis.com Its chemical reactivity allows for precise modifications at various positions on the ring system, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance efficacy, selectivity, and metabolic stability. nih.govbhu.ac.in The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has further expanded the ability to create complex and diverse indole derivatives, accelerating the discovery of new chemical entities (NCEs) for a multitude of diseases. rsc.orgresearchgate.netnih.gov The ability to generate vast libraries based on this single core structure makes it an invaluable tool for high-throughput screening and the identification of novel drug candidates. core.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B060403 2-(tert-Butyl)-5-nitro-1H-indole CAS No. 174274-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEGNNIENUBTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442101
Record name 2-(tert-Butyl)-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174274-85-2
Record name 2-(tert-Butyl)-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conclusion

2-(tert-Butyl)-5-nitro-1H-indole is a specific derivative within the vast and pharmacologically significant indole (B1671886) family. While it is not a widely studied compound in its own right, its structure embodies the chemical diversity that makes indoles so crucial in science. The combination of a sterically demanding, electron-donating group at C2 and a powerful electron-withdrawing group at C5 makes it a molecule with distinct electronic characteristics. Its likely role as a synthetic intermediate for more complex molecules, particularly in the realm of medicinal chemistry, highlights the enduring importance of designing and synthesizing novel indole scaffolds to explore new therapeutic frontiers. Further research and publication are needed to fully elucidate the specific properties and applications of this particular compound.

Biological and Pharmacological Research of 2 Tert Butyl 5 Nitro 1h Indole and Its Analogs

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For 2-(tert-butyl)-5-nitro-1H-indole and its analogs, these studies have elucidated the roles of its key functional groups.

The presence and nature of the substituent at the C2 position of the indole (B1671886) ring are critical for biological activity. The tert-butyl group, a bulky and lipophilic moiety, plays a significant role in the pharmacological profile of these compounds. While specific studies focusing solely on the tert-butyl group of this compound are not extensively detailed in the provided results, the broader context of indole derivatives suggests that the size and lipophilicity of substituents at this position can influence interactions with biological targets. For instance, in the development of antibacterial agents, the lipophilicity of compounds can impact their ability to penetrate bacterial cell membranes. Work on related indole structures has shown that modifications at the C2 position can significantly alter their activity as, for example, inhibitors of enzymes or efflux pumps. The bulkiness of the tert-butyl group likely contributes to a specific conformational arrangement that is favorable for binding to its target sites.

The nitro group (-NO2) is a well-known pharmacophore and is integral to the activity of many therapeutic agents. nih.govsvedbergopen.com Its strong electron-withdrawing nature can significantly alter the electronic properties of the indole ring, which may enhance binding to target proteins. nih.govtaylorandfrancis.com In the context of 2-aryl-5-nitro-1H-indoles, the nitro group at the 5-position has been identified as a key feature for their activity as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov The metabolic reduction of the nitro group can lead to the formation of reactive intermediates, which can exert cytotoxic effects on microbial cells. svedbergopen.comresearchgate.net This dual role as a pharmacophore and potential toxicophore makes the nitro group a critical component in the design of these bioactive molecules. nih.gov Studies on various nitroaromatic compounds have demonstrated that this functional group is mandatory for the bioactivation of many anti-infective agents. taylorandfrancis.com

The therapeutic efficacy of indole-based compounds can be finely tuned by introducing various substituents onto the indole ring. SAR studies on related indole derivatives have provided valuable insights into these effects. For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, the type and position of substituents on the indole ring had a pronounced impact on their antagonist activity. researchgate.netnih.gov It was observed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.netnih.gov Furthermore, the position of substitution was found to be critical, with substitution at position 4 of the indole ring being the least favorable, while substitution at position 7 was the most favorable for activity. researchgate.netnih.gov In the case of 2-aryl-5-nitro-1H-indoles, modifications to the 2-aryl group, in conjunction with the 5-nitro substituent, were explored to develop structure-activity relationships for NorA efflux pump inhibition. nih.gov These findings underscore the importance of the substitution pattern on the indole nucleus for optimizing the desired therapeutic effects.

Mechanistic Investigations of Biological Activities

Understanding the mechanism of action at a molecular level is fundamental to the development of new therapeutic agents. For this compound and its analogs, research has primarily focused on their antibacterial properties, particularly their ability to counteract antibiotic resistance mechanisms.

Indole derivatives have emerged as a promising class of compounds with the potential to combat multidrug-resistant bacteria. nih.gov One of the key mechanisms contributing to antibiotic resistance is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. nih.gov Several indole-based compounds have been identified as efflux pump inhibitors (EPIs), which can restore the activity of conventional antibiotics. nih.govfrontiersin.org

The NorA efflux pump is a major contributor to antibiotic resistance in Staphylococcus aureus, a significant human pathogen. nih.govfrontiersin.org It confers resistance to a broad range of compounds, including fluoroquinolones. nih.govnih.gov A number of synthetic indole derivatives have been investigated for their ability to inhibit the NorA efflux pump. nih.govnih.gov For instance, studies on 2-aryl-5-nitro-1H-indoles have demonstrated their potential as NorA inhibitors. nih.gov The inhibition of this pump leads to an increased intracellular accumulation of antibiotics like norfloxacin, thereby re-sensitizing the resistant bacteria to the antibiotic. nih.gov One study identified a derivative, SMJ-5, as a potent NorA efflux pump inhibitor that also demonstrated the ability to eradicate S. aureus biofilms when used in combination with ciprofloxacin. nih.gov The mechanism of some inhibitors can be multifaceted, involving not only direct inhibition of the pump but also suppression of the gene expression of the pump at the transcriptional level. nih.gov

Table 1: Investigated Biological Activities of Indole Analogs

Compound Class Biological Activity Target Organism
2-Aryl-5-nitro-1H-indoles Efflux Pump Inhibition NorA Staphylococcus aureus nih.gov
Riparin Analogs Antibacterial Activity, Efflux Pump Inhibition NorA Staphylococcus aureus nih.gov
Indole Derivative (SMJ-5) Efflux Pump Inhibition, Biofilm Eradication NorA Staphylococcus aureus nih.gov

Anticancer Activity and Tubulin Targeting

Indole derivatives are a prominent class of compounds investigated for their anticancer properties, with many acting as tubulin polymerization inhibitors. nih.govnih.gov These agents interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. nih.gov The colchicine (B1669291) binding site on tubulin is a key target for many indole-based inhibitors. nih.govnih.gov

Research has shown that modifications to the indole scaffold can significantly enhance anticancer activity. For instance, some indole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including those resistant to existing drugs. mdpi.com Analogs of Combretastatin A-4 (CA-4), a potent tubulin inhibitor, have been synthesized with indole as a replacement for one of the aromatic rings, leading to compounds with significant cytotoxicity against cancer cells. nih.gov

Specifically, 5-nitroindole (B16589) derivatives have been identified as a promising class of G4 ligands that can bind to the c-Myc promoter G-quadruplex sequence, leading to the downregulation of the c-Myc oncogene. nih.gov A study on pyrrolidine-substituted 5-nitroindoles revealed their ability to induce antiproliferative effects in cancer cells by generating reactive oxygen species. nih.gov The nitro group at the 5-position of the indole core was found to be crucial for improving G4 binding affinity. nih.gov

While direct studies on this compound are limited in the provided search results, the extensive research on related 5-nitroindole analogs suggests that this compound could possess significant anticancer potential, likely through mechanisms involving tubulin polymerization inhibition or G-quadruplex stabilization. The tert-butyl group at the 2-position could influence the compound's steric and electronic properties, potentially affecting its binding affinity and selectivity for biological targets.

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound/Analog TypeMechanism of ActionCell Lines/ModelKey Findings
Pyrrolidine-substituted 5-nitroindolesc-Myc promoter G-quadruplex binding, ROS generationHeLa cellsDownregulation of c-Myc, antiproliferative effects. nih.gov
Combretastatin A-4 (CA-4) analogs with indole scaffoldTubulin polymerization inhibitionVarious cancer cell linesPotent cytotoxicity. nih.gov
Indole-based tubulin inhibitorsTargeting colchicine binding siteVarious cancer cell linesCell cycle arrest and apoptosis. nih.gov

Antioxidant Activity and Tyrosinase Inhibition

Indole derivatives have been recognized for their antioxidant properties. nih.gov This activity is often linked to their ability to scavenge free radicals and inhibit enzymes involved in oxidative processes.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govnih.gov Several indole derivatives have been investigated as tyrosinase inhibitors. nih.gov The structural similarity of indoles to melanin precursors like 5,6-dihydroxyindole (B162784) (DHI) provides a basis for their potential to interact with and inhibit tyrosinase. nih.gov For example, indole-3-carbaldehyde and indole-3-ethanol have shown significant tyrosinase inhibition. nih.gov

The antioxidant activity of indole derivatives is often evaluated using assays such as the DPPH radical scavenging method. nih.govaidic.it Some N-substituted indole derivatives have demonstrated potent antioxidant effects, comparable to standard antioxidants like ascorbic acid. nih.gov The presence of certain substituents on the indole ring can significantly influence this activity.

While specific data on the antioxidant and tyrosinase inhibitory activity of this compound is not available in the provided results, the known properties of related indole compounds suggest a potential for such activities. The nitro group can influence the electronic properties of the indole ring, which may impact its antioxidant capacity. Further investigation is needed to determine the specific effects of the tert-butyl and nitro substituents on these activities.

Table 2: Antioxidant and Tyrosinase Inhibitory Activity of Indole Derivatives

Compound/Analog TypeActivityAssay/ModelKey Findings
N-substituted indole derivativesAntioxidantDPPH assay, Reducing power assayPotent activity, comparable to ascorbic acid. nih.gov
Indole-3-carbaldehyde, Indole-3-ethanolTyrosinase InhibitionIn vitro enzyme assaySignificant inhibition of tyrosinase. nih.gov
Indole–thiourea derivativesTyrosinase InhibitionMushroom tyrosinase assayCompetitive inhibition, outperforming kojic acid. nih.govmdpi.com

Anti-inflammatory Activity (e.g., COX Inhibition)

Indole derivatives have been widely explored for their anti-inflammatory properties. derpharmachemica.com A common mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. nih.gov

Several studies have reported the synthesis of novel indole derivatives with significant anti-inflammatory effects. nih.goveurekaselect.com For instance, N-substituted indole derivatives have been shown to be potent inhibitors of the COX-2 enzyme. nih.gov Molecular docking studies have helped in designing selective and efficient COX-2 inhibitors based on the indole scaffold. nih.gov

The anti-inflammatory activity of these compounds is often evaluated using in vivo models such as the carrageenan-induced paw edema assay. nih.gov Some synthesized indole derivatives have demonstrated potent activity against both acute and chronic inflammation in these models. nih.gov The anti-inflammatory effects are often correlated with their antioxidant properties, as oxidative stress is a key component of the inflammatory process. nih.gov

While direct evidence for the anti-inflammatory activity of this compound is not present in the search results, the established anti-inflammatory potential of the 5-nitroindole core in other derivatives suggests that it could be a promising candidate for further investigation. The bulky tert-butyl group might influence its binding to the active site of COX enzymes.

Table 3: Anti-inflammatory Activity of Indole Derivatives

Compound/Analog TypeMechanism of ActionModelKey Findings
N-substituted indole derivativesCOX-2 inhibitionCarrageenan-induced paw edemaPotent activity against acute and chronic inflammation. nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesInhibition of pro-inflammatory cytokines (NO, IL-6, TNF-α)LPS-induced RAW264.7 cellsEffective inhibition of inflammatory mediators. rsc.org
5-Fluoro-2-oxindoleInhibition of MAPK activation, reduction of inflammatory mediatorsCFA-induced inflammatory pain model in miceAntinociceptive and anti-inflammatory effects. nih.gov

Antiviral Activity (e.g., Anti-HIV)

Indole derivatives have emerged as a significant class of antiviral agents, particularly against the human immunodeficiency virus (HIV). nih.gov The indole moiety serves as a valuable template for the design of new anti-HIV drugs. nih.gov These compounds can inhibit various HIV enzymes, including reverse transcriptase, integrase, and protease. nih.gov

Several indole-based compounds have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For instance, 3-indole sulfonamides have been designed as potent NNRTIs with activity against common HIV reverse transcriptase mutants. nih.gov Additionally, some indole derivatives act as HIV attachment inhibitors, preventing the virus from entering host cells by blocking the interaction between the viral glycoprotein (B1211001) gp120 and the host cell's CD4 receptor. nih.gov

The 5-nitroindole scaffold has been incorporated into compounds designed to inhibit HIV-1 Tat-mediated viral transcription. asm.org While the specific antiviral activity of this compound is not detailed in the search results, the established anti-HIV potential of the broader indole class suggests that it could be a candidate for such investigations.

Table 4: Anti-HIV Activity of Selected Indole Derivatives

Compound/Analog TypeMechanism of ActionTargetKey Findings
3-Indole sulfonamidesNon-nucleoside reverse transcriptase inhibition (NNRTI)HIV Reverse TranscriptasePotent activity against wild-type and mutant HIV strains. nih.gov
Indole-containing NNRTIsReverse transcriptase inhibitionHIV Reverse TranscriptaseLow nanomolar inhibitory concentrations. nih.gov
1,3,4-Oxadiazole derivatives with indoleInhibition of Tat-mediated viral transcriptionHIV-1 TatPotent inhibition of HIV-1 infectivity. asm.org
Bisindole compoundsHIV-1 fusion inhibitiongp41 hydrophobic pocketSubmicromolar activity against cell-cell and virus-cell fusion. acs.org

Other Potential Biological Targets and Mechanisms

Beyond the activities mentioned above, indole derivatives are known to interact with a variety of other biological targets. For instance, certain nitroindole derivatives have shown high affinity and selectivity for melatoninergic MT3 binding sites, suggesting potential applications in areas regulated by melatonin. drugbank.com

The indole framework is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity. mdpi.com This versatility has led to the development of indole-based compounds for a wide array of therapeutic areas, including neurodegenerative diseases. nih.gov

In Vitro and In Silico Pharmacological Evaluation

The pharmacological evaluation of novel compounds like this compound and its analogs typically involves a combination of in vitro and in silico methods.

In vitro assays are essential for determining the biological activity of synthesized compounds. These include cytotoxicity assays against cancer cell lines, enzyme inhibition assays (e.g., for tyrosinase or COX), and antimicrobial susceptibility tests. nih.govnih.govnih.gov For example, the Microplate Alamar Blue Assay (MABA) is used to determine the minimum inhibitory concentration (MIC) of compounds against mycobacteria. mdpi.com

In silico methods, such as molecular docking, are powerful tools for predicting the binding affinity and interaction of a compound with its biological target. nih.govrsc.org These computational studies can help in understanding the structure-activity relationships (SAR) and in designing more potent and selective inhibitors. nih.gov For instance, docking studies have been used to identify the binding modes of indole derivatives in the active sites of enzymes like COX-2 and tyrosinase. nih.govnih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often performed to assess the drug-like properties of new compounds. nih.gov

While specific in vitro and in silico data for this compound are not provided in the search results, the general methodologies described are standard practice for evaluating the pharmacological potential of novel indole derivatives.

Cell-Based Assays (e.g., Cytotoxicity against Cancer Cell Lines)

Substituted 5-nitroindole derivatives have demonstrated notable anticancer activities across various cancer cell lines. nih.gov In a study evaluating a series of novel 5-nitroindole compounds, several derivatives exhibited significant antiproliferative effects. nih.gov Specifically, two compounds from this series were particularly effective against HeLa (cervical cancer) cells, with IC50 values of 5.08 ± 0.91 μM and 5.89 ± 0.73 μM, respectively. nih.gov The cytotoxic effect of these compounds is believed to be linked to the generation of reactive oxygen species (ROS) and the downregulation of the c-Myc oncogene at both the transcriptional and translational levels. nih.gov

Similarly, indole nitroolefins have been identified as potent cytotoxic agents in urological cancers. nih.gov Compounds 14 and 16 from this class showed significant cytotoxicity against prostate (22Rv1, C4-2, RM1) and bladder (T24, 5637) cancer cell lines. nih.gov In 22Rv1 cells, compound 16 was particularly potent with an IC50 value of 1.53 μM after 24 hours of treatment. nih.gov Further studies on novel indole derivatives have also highlighted their potential, with some compounds showing strong cytotoxicity against lung and prostate cancer cells while exhibiting low toxicity towards normal cells. nih.gov For instance, one such derivative demonstrated potent activity against SRC kinase with an IC50 of 0.002 μM and significant cytotoxicity against various cancer cell lines. nih.gov

The broader class of indole derivatives has also been extensively studied for its anticancer properties. Novel semisynthetic derivatives of betulinic acid conjugated with indole have shown enhanced cytotoxicity against B164A5 melanoma cells. mdpi.com Two of these derivatives, BA2 and BA3, displayed significant reductions in cell viability with IC50 values of 9.15 μM and 8.11 μM, respectively. mdpi.com Another study on 2-(thiophen-2-yl)-1H-indole derivatives found that compounds 4g, 4a, and 4c had potent anticancer activity against the HCT-116 colon cancer cell line, with IC50 values of 7.1, 10.5, and 11.9 μΜ/ml, respectively. nih.gov

Table 1: Cytotoxicity of this compound Analogs and Other Indole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC50 Value(s)Reference
5-Nitroindole Derivative 1HeLa5.08 ± 0.91 μM nih.gov
5-Nitroindole Derivative 2HeLa5.89 ± 0.73 μM nih.gov
Indole Nitroolefin (Compound 16)22Rv1 (Prostate)1.53 μM nih.gov
Indole Derivative (Compound 16)Lung and Prostate Cancer CellsPotent activity, specific IC50 not provided for cell lines nih.gov
2,3-indolo-betulinic acid (BA2)B164A5 (Melanoma)9.15 μM mdpi.com
2,3-indolo-betulinic acid (BA3)B164A5 (Melanoma)8.11 μM mdpi.com
2-(thiophen-2-yl)-1H-indole (4g)HCT-116 (Colon)7.1 μΜ/ml nih.gov

Enzymatic Inhibition Assays

The indole scaffold is a common feature in many enzyme inhibitors, and nitro-substituted indoles are no exception. researchgate.netmdpi.com The nitro group itself can act as a masked electrophile, enabling covalent inhibition of enzymes. nih.gov This was demonstrated in a study on isocitrate lyase (ICL), where a nitroalkane was shown to form a covalent adduct with a cysteine residue in the enzyme's active site. nih.gov This suggests a potential mechanism by which nitroindoles could inhibit certain enzymes.

Indole derivatives have been investigated as inhibitors of a wide range of enzymes. For example, some indole-chalcone derivatives have been designed as dual-target inhibitors of tubulin polymerization and thioredoxin reductase (TrxR). mdpi.com One such compound exhibited potent inhibition of tubulin polymerization with an IC50 of 0.81 µM and TrxR with an IC50 of 3.728 µM. mdpi.com In another study, a series of indole-substituted furanones were evaluated as anti-tubulin agents, with one compound showing significant cytotoxicity against U-937 cancer cells with an EC50 value of 0.6 μM by inhibiting tubulin polymerization. nih.gov

Furthermore, indole derivatives have been designed to inhibit kinases, which are crucial in cancer progression. nih.gov A novel indole derivative was found to be a potent dual inhibitor of SRC and EGFR kinases, with an IC50 of 0.002 μM against SRC kinase. nih.gov The development of enzyme-based assays on thin-layer chromatography has also facilitated the screening of natural extracts for enzyme inhibitors, such as cyclooxygenase-2 (COX-2) inhibitors. mdpi.com

Table 2: Enzymatic Inhibition by Indole Derivatives

Derivative ClassTarget Enzyme(s)Inhibition Data (IC50/EC50)Reference
Indole-chalcone derivativeTubulin polymerization0.81 µM mdpi.com
Indole-chalcone derivativeThioredoxin reductase (TrxR)3.728 µM mdpi.com
Indole-substituted furanoneTubulin polymerization0.6 μM (EC50) nih.gov
Indole derivative (Compound 16)SRC kinase0.002 μM nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME predictions are crucial for the early assessment of the drug-like properties of new chemical entities. For a series of N-substituted indole derivatives, ADME calculations showed zero violations of Lipinski's rule, indicating good drug-like qualities. nih.gov Another in-silico study of novel indole derivatives containing pteridine (B1203161) and benzimidazole (B57391) moieties suggested good oral absorption and no blood-brain barrier (BBB) penetration. japsonline.com

Computational analysis of a 5-nitro-2-thiophenecarbaldehyde derivative, which shares the nitro-aromatic feature, predicted moderate intestinal permeability and high gastrointestinal absorption. nih.gov However, it also showed low predicted skin and CNS permeability, suggesting it might be more suitable for topical applications. nih.gov The study also predicted that its metabolism is dependent on the CYP3A4 cytochrome and that it is likely excreted via the kidneys. nih.gov Computational tools are increasingly used to predict the pharmacokinetic properties of indole derivatives, helping to accelerate the drug discovery process. espublisher.com

Toxicity Prediction

Computational toxicology is an essential tool for predicting the potential toxicity of chemical compounds early in the drug development pipeline. mdpi.com For nitroaromatic compounds, Quantitative Structure-Activity Relationship (QSAR) models have been developed to estimate in vivo toxicity. mdpi.comnih.gov These models use molecular descriptors to predict the 50% lethal dose (LD50) in rats. mdpi.comnih.gov Studies have shown that the number of nitro groups can contribute positively to toxicity. nih.gov However, the presence of other functional groups can modulate this effect; for example, amino groups can reduce the toxicity of nitroaromatic compounds. mdpi.com

In an in-silico study of novel indole derivatives, Quantitative Structure Toxicity Relationship (QSTR) models predicted high LD50 values, and the compounds were found to be non-carcinogenic in various computational animal models. japsonline.com However, the same study predicted that the compounds are likely to possess hepatotoxicity, warranting further investigation. japsonline.com The use of such predictive models is vital for assessing the potential risks of new compounds and guiding the design of safer drug candidates. researchgate.netresearchgate.net

Preclinical and Clinical Research Landscape (if applicable for general indole derivatives)

Drug Candidates and Lead Optimization Strategies

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of many approved drugs and clinical candidates. researchgate.netnih.gov Examples of indole-based drugs include the anti-inflammatory drug Indomethacin, the beta-blocker Pindolol, and the anti-cancer drug Sunitinib. researchgate.net The versatility of the indole ring allows for diverse chemical modifications to optimize pharmacological activity and drug-like properties. mdpi.com

Lead optimization strategies for indole derivatives often involve structure-activity relationship (SAR) studies, where different substituents are introduced onto the indole ring to enhance potency and selectivity for a biological target. doaj.orgresearchgate.net For instance, in the development of tubulin inhibitors, modifications to the indole core have led to compounds with nanomolar potency against cancer cells. mdpi.com Computational methods, such as molecular docking and QSAR, are increasingly used to guide these optimization efforts, accelerating the discovery of new drug candidates. espublisher.commdpi.com

Challenges and Future Directions in Indole-Based Drug Development

Despite the success of indole-based drugs, there are challenges in their development. One significant hurdle is the emergence of drug resistance, particularly in cancer and infectious diseases. nih.govmdpi.com This necessitates the development of novel indole derivatives with different mechanisms of action or the ability to overcome resistance mechanisms. nih.gov

Another challenge is achieving selectivity for the desired biological target to minimize off-target effects and toxicity. researchgate.net The metabolic stability of indole derivatives can also be a concern, as they can be susceptible to oxidation by cytochrome P450 enzymes. mdpi.com

Future directions in this field include the design of multi-target indole derivatives that can simultaneously modulate several pathways involved in a disease, which may lead to improved efficacy and a lower likelihood of resistance. mdpi.com The use of innovative synthetic methodologies to create novel indole scaffolds and the application of advanced computational tools for drug design will continue to drive the discovery of the next generation of indole-based therapeutics. doaj.orgmdpi.com The continued exploration of natural products containing the indole moiety will also remain a valuable source of inspiration for new drug leads. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-(tert-Butyl)-5-nitro-1H-indole, and how can intermediates be characterized?

The synthesis of this compound typically involves functionalizing the indole scaffold. A key intermediate, 5-nitro-1H-indole-3-carbaldehyde , is synthesized via the Vilsmeier-Haack reaction using 5-nitro-1H-indole as the starting material. This reaction requires POCl₃ and DMF under controlled anhydrous conditions, yielding the aldehyde in ~60% efficiency . Purification : Use flash column chromatography with a gradient eluent (e.g., 70:30 ethyl acetate/hexane) to isolate intermediates. Confirm purity via thin-layer chromatography (TLC) and structural integrity via 1H/13C NMR (e.g., δ 10.1 ppm for aldehyde protons) .

Q. How should researchers handle and store this compound safely?

While specific toxicity data for this compound is limited, general precautions for nitroaromatics apply:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood. No acute hazards are reported for structurally similar tert-butyl indoles, but assume potential mutagenicity due to the nitro group .

Q. What analytical methods are recommended for confirming the structure of this compound?

  • NMR Spectroscopy : 1H NMR (e.g., tert-butyl protons at δ 1.4–1.5 ppm; nitro group deshields adjacent protons).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺.
  • X-ray Crystallography : For unambiguous confirmation, co-crystallize with resolving agents (e.g., SHELXL software for refinement) .

Advanced Research Questions

Q. How can the tert-butyl group influence reactivity in downstream functionalization?

The tert-butyl group acts as a steric shield , directing electrophilic substitution to the 5-nitro position. For example, in Suzuki-Miyaura couplings , palladium catalysts selectively functionalize the 3-position due to steric hindrance from the tert-butyl group. Optimization requires:

  • Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning.
  • Temperature : Reactions at 80–100°C in THF/toluene enhance yields .

Q. What strategies mitigate contradictions in reported synthetic yields for nitro-indole derivatives?

Discrepancies in yields (e.g., 42–60% in Vilsmeier-Haack reactions) arise from:

  • Reagent purity : Use freshly distilled POCl₃ to avoid hydrolysis.
  • Workup protocols : Quench reactions with ice-cold NaHCO₃ to stabilize intermediates.
  • Batch variability : Validate reproducibility via triplicate runs and statistical analysis (e.g., RSD <5%) .

Q. How can this compound be applied in medicinal chemistry pipelines?

This compound serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Key steps include:

  • NH protection : Use di-tert-butyl dicarbonate (Boc₂O) to block the indole NH for subsequent coupling.
  • Conjugate synthesis : React with substituted amines in the presence of NaBH₄ to form stable Schiff base derivatives .

Q. What computational tools aid in predicting the bioactivity of derivatives?

  • Docking studies : Use AutoDock Vina to model interactions with targets like c-MYC G-quadruplex DNA.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for anti-cancer activity .

Q. Methodological Notes

  • Spectral Data : Always cross-reference NMR shifts with databases (e.g., PubChem) to resolve ambiguities.
  • Safety Protocols : Follow GHS guidelines even if hazards are uncharacterized .

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